1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine
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Overview
Description
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine typically involves multiple steps, starting with the preparation of the benzyl bromide derivative. The synthetic route may include:
Trifluoromethylation: The addition of a trifluoromethyl group to the benzyl ring.
Piperazine Formation: The reaction of the brominated and trifluoromethylated benzyl derivative with piperazine under specific conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is explored for its potential use in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine can be compared with other similar compounds such as:
- 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine
- 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine
These compounds share structural similarities but differ in their specific substituents and ring structures. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of bromine, trifluoromethyl, and piperazine in this compound distinguishes it from these related compounds.
Properties
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-2-19-3-5-20(6-4-19)10-11-7-12(14(16,17)18)9-13(15)8-11/h7-9H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXCZLSWRFAHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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